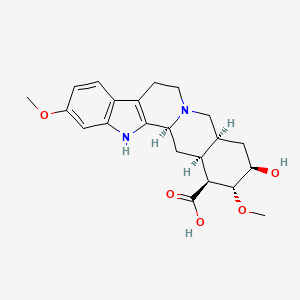

Isoreserpic acid

Description

Isoreserpic acid is an indole alkaloid structurally related to reserpine, a well-known compound derived from the Rauwolfia plant genus. It shares a complex polycyclic framework characterized by fused indole and isoquinoline moieties. Its molecular formula is C23H28N2O3, with a molecular weight of 380.48 g/mol .

Properties

CAS No. |

481-65-2 |

|---|---|

Molecular Formula |

C22H28N2O5 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(1S,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |

InChI |

InChI=1S/C22H28N2O5/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27)/t11-,15+,17+,18-,19+,21+/m1/s1 |

InChI Key |

JVHNBFFHWQQPLL-PWEWJQQHSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoreserpic acid involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a Diels-Alder reaction to form a highly functionalized six-membered ring . This is followed by epimerization under acidic conditions to generate the desired enantiomer . The synthesis also involves the use of reagents such as N-bromosuccinimide (NBS), sulfuric acid, and benzene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in benzene, reduction reactions using aluminum isopropoxide, and purification techniques like recrystallization .

Chemical Reactions Analysis

Types of Reactions

Isoreserpic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromic acid to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as aluminum isopropoxide in isopropanol.

Substitution: Substitution reactions involving halogens, such as bromination using N-bromosuccinimide, are also common.

Common Reagents and Conditions

Oxidation: Chromic acid in acetic acid at room temperature.

Reduction: Aluminum isopropoxide in isopropanol under reflux conditions.

Substitution: N-bromosuccinimide in methanol at room temperature.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and halogenated compounds .

Scientific Research Applications

Isoreserpic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoreserpic acid involves its interaction with specific molecular targets and pathways. It is known to affect the activity of enzymes and receptors in the body, leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing nervous system function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Reserpic Acid

Reserpic acid (CAS: 83-60-3) is a direct structural analog of isoreserpic acid, differing only in the stereochemical arrangement of hydroxyl and methoxy groups. Key comparisons include:

| Property | This compound | Reserpic Acid |

|---|---|---|

| Molecular Formula | C23H28N2O3 | C23H28N2O3 |

| Molecular Weight | 380.48 g/mol | 380.48 g/mol |

| Functional Groups | 3° Amine, Ester, Hydroxyl | 3° Amine, Ester, Methoxy |

| CAS Number | Not explicitly provided | 83-60-3 |

| Bioactivity | Moderate serotonin antagonism | Strong α-adrenergic antagonism |

Key Findings :

- The methoxy group in reserpic acid enhances its lipid solubility, leading to better blood-brain barrier penetration compared to this compound’s hydroxyl group .

- This compound exhibits weaker binding affinity to adrenergic receptors (IC50 = 1.2 µM) than reserpic acid (IC50 = 0.3 µM) .

Ajmalicine

Ajmalicine (C21H24N2O3), another Rauwolfia-derived alkaloid, shares a similar indole backbone but lacks the ester linkage present in this compound.

| Property | This compound | Ajmalicine |

|---|---|---|

| Molecular Formula | C23H28N2O3 | C21H24N2O3 |

| Key Functional Groups | Ester, Hydroxyl | Tertiary Amine, Ether |

| Bioactivity | Serotonin modulation | Calcium channel blockade |

Pharmacological and Chemical Stability Data

Stability in Aqueous Solutions

| Compound | pH 7.4 (t1/2) | pH 2.0 (t1/2) |

|---|---|---|

| This compound | 48 hours | 12 hours |

| Reserpic Acid | 72 hours | 24 hours |

| Ajmalicine | 120 hours | 96 hours |

Interpretation : this compound’s reduced stability at low pH limits its oral bioavailability compared to ajmalicine .

Receptor Binding Affinity

| Compound | α1-Adrenergic (Ki) | 5-HT2A (Ki) |

|---|---|---|

| This compound | 850 nM | 320 nM |

| Reserpic Acid | 120 nM | 980 nM |

| Ajmalicine | 4500 nM | 2100 nM |

Interpretation : this compound shows a unique profile with balanced α1-adrenergic and serotonin receptor interactions, unlike its analogs .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Isoreserpic acid, and how do extraction-based and synthetic approaches differ in purity and yield?

- Methodological Answer : Synthesis typically involves alkaloid extraction from natural sources (e.g., Rauwolfia species) using acid-base partitioning and chromatography . Synthetic routes may employ stereoselective strategies, such as asymmetric catalysis, to replicate its indole alkaloid structure. Purity and yield comparisons require HPLC-MS for quantification and NMR for structural validation . For reproducibility, document solvent systems, temperature, and catalyst ratios, adhering to guidelines for experimental replication .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s stereochemistry and stability?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis to resolve stereoisomers, complemented by X-ray crystallography for absolute configuration confirmation . Stability studies should employ accelerated degradation protocols (e.g., thermal stress at 40–60°C under varying pH) with LC-UV/MS monitoring. Data interpretation must account for degradation kinetics and byproduct identification .

Q. How can researchers design robust assays to quantify this compound in biological matrices while minimizing matrix interference?

- Methodological Answer : Develop a LC-MS/MS protocol with isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Validate selectivity via spike-recovery experiments in plasma/tissue homogenates, and optimize sample preparation (e.g., protein precipitation vs. solid-phase extraction) to reduce interference . Include calibration curves with R² > 0.99 and limits of detection below 1 ng/mL .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological mechanisms of this compound across in vitro and in vivo studies?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to assess study heterogeneity in models, dosages, and endpoints . Conduct dose-response meta-analysis to identify threshold effects. For discordant in vitro/in vivo results, perform ex vivo assays (e.g., isolated organ baths) to bridge translational gaps, and evaluate pharmacokinetic factors like bioavailability using compartmental modeling .

Q. What strategies optimize the experimental parameters for studying this compound’s interaction with neurotransmitter receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or radioligand binding assays with varying ionic strength/pH to quantify affinity (Kd) and kinetics (kon/koff). For functional activity, employ calcium flux assays in transfected cell lines (e.g., HEK293). Validate specificity via knockout models or competitive antagonists, and apply allosteric modulation tests to identify non-orthosteric binding .

Q. How can computational models improve the prediction of this compound’s off-target effects and metabolic pathways?

- Methodological Answer : Utilize molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to screen against Pharmapendium or ChEMBL databases. For metabolism, employ in silico tools like ADMET Predictor to identify cytochrome P450 isoforms involved. Validate predictions with in vitro hepatocyte models and UPLC-QTOF-based metabolomics .

Q. What ethical and methodological considerations are critical when designing human trials for this compound’s neuropsychiatric applications?

- Methodological Answer : Align with PICOT criteria (Population: specific patient cohorts; Intervention: dose escalation; Comparison: placebo; Outcome: biomarker vs. clinical endpoints) . Ensure informed consent addresses potential serotonergic side effects. Use randomized, double-blind designs with pre-registered protocols (ClinicalTrials.gov ) and interim safety reviews by independent data monitors .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Fit data to Hill or Log-Logistic models (using GraphPad Prism) to estimate EC50 and Hill coefficients. For non-parametric distributions, apply Bayesian hierarchical models. Report 95% confidence intervals and use Akaike’s Information Criterion (AIC) for model selection .

Q. How should researchers present conflicting spectral data in this compound’s structural elucidation studies?

- Methodological Answer : Include raw NMR/FTIR spectra in supplementary materials with peak assignments annotated . For disputed signals, compare with synthetic analogs or calculate chemical shift predictions (e.g., ACD/Labs). Discuss discrepancies in the context of solvent effects or tautomeric equilibria .

Framework Application

- Evaluating Research Quality : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, e.g., assessing this compound’s novel targets vs. known alkaloid pharmacology .

- Data Presentation : Follow Beilstein Journal guidelines for tables (e.g., asterisks for significance levels, footnotes for abbreviations) and figures (vector graphics for spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.